3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole sulfonyl chlorides. It is a white crystalline solid with a molecular weight of 234.71 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Cyclopropyl-1-ethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical and biological applications to modify or label specific molecules .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.
Uniqueness
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-cyclopropyl-1-ethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-5-7(14(9,12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFOTKUIREOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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